molecular formula C5H5N3O4 B160510 methyl 4-nitro-1H-pyrazole-3-carboxylate CAS No. 138786-86-4

methyl 4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B160510
M. Wt: 171.11 g/mol
InChI Key: ARAFBUCGMOKZMI-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1H-pyrazole-3-carboxylate (MNP) is a nitro compound that has been widely used in laboratory experiments as a reagent for the synthesis of various compounds. MNP is a versatile compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 170°C. It is soluble in water, ethanol, and acetic acid.

Scientific Research Applications

Structural and Chemical Properties

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate and its derivatives are known for forming hydrogen-bonded chains and sheets. These structures result from combinations of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, contributing to their distinct molecular arrangements (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthetic Transformations

Reactivity and Applications

Spectroscopic and Theoretical Investigations

Biological and Pharmaceutical Significance

properties

IUPAC Name

methyl 4-nitro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFBUCGMOKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-nitro-1H-pyrazole-3-carboxylate

CAS RN

138786-86-4
Record name methyl 4-nitro-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (9.2 mL) was added dropwise to a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (19.77 g, 125.9 mmol) in methanol (200 mL) at 0° C. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, dried and concentrated. The obtained crude crystals were washed with diisopropyl ether to give methyl 4-nitro-1H-pyrazole-5-carboxylate (17.8 g, 82%).
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
19.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a solution of methyl 4-nitro-1H-pyrazole-3-carboxylate (12, 3.0 g, 17.53 mmol) in THF (88 ml) was added NaH (1.052 g, 26.3 mmol) at 0 C in an Ar atomosphere. After being stirred for …
Number of citations: 25 www.sciencedirect.com
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
… -3-carboxamide derivatives 3c–3k and 3m were prepared via introduction of various alkyl groups at the 1-position of commercially available methyl 4-nitro-1H-pyrazole-3-carboxylate (…
Number of citations: 3 www.sciencedirect.com
AB Dounay, M Anderson, BM Bechle, E Evrard… - Bioorganic & medicinal …, 2013 - Elsevier
… In this case, arylation of methyl 4-nitro-1H-pyrazole-3-carboxylate followed by ester hydrolysis provides 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid, following the method of Miller, …
Number of citations: 35 www.sciencedirect.com
C Cheng, F Yun, S Ullah, Q Yuan - European Journal of Medicinal …, 2020 - Elsevier
… As shown in Scheme 2, firstly, compound 10 was prepared by the reduction of methyl 4-nitro-1H-pyrazole-3-carboxylate (9) in the presence of palladium on activated carbon. 10 reacted …
Number of citations: 23 www.sciencedirect.com
F Islam, TM Quadery, R Bai… - Bioorganic & medicinal …, 2021 - Elsevier
… Intermediate 29b was determined to be the methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate regioisomer, as a characteristic NOE correlation was observed between the H5 proton …
Number of citations: 9 www.sciencedirect.com
C Mugnaini, M Kostrzewa, M Bryk… - Journal of Medicinal …, 2020 - ACS Publications
… The chemical synthesis to attain the target pyrazolo[4,3-b]pyridine derivatives started with the alkylation of commercially available methyl 4-nitro-1H-pyrazole-3-carboxylate (Scheme 1) …
Number of citations: 17 pubs.acs.org
JY Lee, J Yu, WJ Cho, H Ko, YC Kim - Bioorganic & medicinal chemistry …, 2009 - Elsevier
… The N-2 position of the pyrazole ring of methyl 4-nitro-1H-pyrazole-3-carboxylate 11 was alkylated with 1-Boc 4-(2-(methylsulfonyloxy)ethyl)piperidine or phenethyl bromide since library …
Number of citations: 13 www.sciencedirect.com
X Yuan, H Wu, H Bu, P Zheng, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
… The crude product of methyl 4-nitro-1H-pyrazole-3-carboxylate was given as white solid (… In a solution of methyl 4-nitro-1H-pyrazole-3-carboxylate (4.32 g, 25.25 mmol) in anhydrous …
Number of citations: 12 www.sciencedirect.com
R Urich, R Grimaldi, T Luksch… - Journal of medicinal …, 2014 - ACS Publications
Glycogen synthase kinase 3 (GSK3) is a genetically validated drug target for human African trypanosomiasis (HAT), also called African sleeping sickness. We report the synthesis and …
Number of citations: 40 pubs.acs.org
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
… Both of intermediates 25, 27, and 29 were synthesized from methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (22), which have been previously disclosed [25]. Nitrification of 3-(…
Number of citations: 16 www.sciencedirect.com

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